tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate
Description
Structural and IUPAC Nomenclature
The compound tert-butyl 4-(6-bromo-triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate is a heterocyclic organic molecule characterized by a fused triazolopyridine core and a piperidine scaffold. Its systematic IUPAC name reflects three key structural components:
- Piperidine backbone : A six-membered saturated nitrogen-containing ring.
- Triazolopyridine moiety : A bicyclic system comprising a 1,2,4-triazole fused to a pyridine ring.
- Substituents : A bromine atom at position 6 of the pyridine ring and a tert-butyl carbamate group at position 1 of the piperidine.
The IUPAC name is derived as follows:
- Parent structure : Piperidine.
- Substituents :
The molecular formula is C₁₆H₂₁BrN₄O₂ , with a molecular weight of 381.27 g/mol . Key structural identifiers include:
| Feature | Description |
|---|---|
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C(=NC=C3Br)N=C2 |
| InChI Key | GFQPSCZOWCKSJU-UHFFFAOYSA-N |
| CAS Registry | 1422344-42-0 |
The triazolopyridine system consists of a pyridine ring fused to a 1,2,4-triazole at positions 1 and 5, forming a [1,5-a] fusion pattern. The bromine atom occupies position 6 on the pyridine ring, while the triazole nitrogen atoms are positioned at 1, 2, and 4.
Historical Context in Heterocyclic Chemistry
The synthesis and application of triazolopyridine derivatives have been pivotal in advancing heterocyclic chemistry. The triazolo[1,5-a]pyridine scaffold emerged as a pharmacophore in the 20th century, with early studies focusing on its electronic isosterism with purines. This structural analogy enabled its use in drug design, particularly in antiviral and anticancer agents.
Key Developments:
Synthetic Methodologies :
- Early routes relied on cyclocondensation of hydrazine derivatives with pyridine precursors. For example, ultrasound-assisted reactions in phosphoryl chloride (POCl₃) enabled efficient ring closure.
- Modern protocols employ cross-coupling reactions to introduce substituents like bromine, enhancing reactivity for further functionalization.
Role of Protecting Groups :
Pharmaceutical Relevance :
Material Science Applications :
The compound’s structural complexity and versatility underscore its significance in both academic research and industrial applications. Its synthesis exemplifies the convergence of classical heterocyclic chemistry and modern catalytic methods, reflecting broader trends in organic synthesis over the past five decades.
Properties
IUPAC Name |
tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-8-6-11(7-9-20)14-18-13-5-4-12(17)10-21(13)19-14/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALKELBAEIONDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction or procurement of a suitably substituted piperidine intermediate, often protected as a tert-butyl carbamate (Boc) derivative.
- Introduction of the 6-bromo-triazolo[1,5-a]pyridin-2-yl substituent at the 4-position of the piperidine ring via nucleophilic substitution or cross-coupling reactions.
- Purification typically involves chromatographic methods such as flash chromatography or MPLC (medium pressure liquid chromatography).
Detailed Experimental Procedures
Nucleophilic Substitution Using Sodium Hydride in DMF
| Parameter | Details |
|---|---|
| Starting Materials | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (4.95 g, 17.8 mmol), 2-chloropyrimidin-5-ol (2.3 g, 17.8 mmol) |
| Base | Sodium hydride (60% in mineral oil, 0.47 g, 19.6 mmol) |
| Solvent | N,N-Dimethylformamide (DMF), 59 mL |
| Temperature | 60 °C |
| Reaction Time | 24 hours |
| Work-up | Dilution with ethyl acetate, filtration through Celite, concentration in vacuo |
| Purification | Flash chromatography (0-50% ethyl acetate in hexanes) |
| Product | tert-Butyl 4-[(2-chloropyrimidin-5-yl)oxy]methyl)piperidine-1-carboxylate |
| Yield | Not specified |
| Analytical Data | LRMS (ESI) m/z calculated 272, found 272 (carbamic acid) |
This step demonstrates the alkylation of a piperidine derivative with a heteroaryl phenol in the presence of a strong base to form an ether linkage, a key intermediate toward the target compound.
Palladium-Catalyzed Cross-Coupling (Suzuki-type) for Aryl Substitution
| Parameter | Details |
|---|---|
| Starting Materials | (2-methoxypyrimidin-5-yl)boronic acid (48 mg, 0.315 mmol), 3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole (100 mg) |
| Catalyst | Copper(II) acetate (84 mg, 0.462 mmol) |
| Additives | DMAP (75 mg, 0.617 mmol) |
| Solvent | Acetonitrile (MeCN), 1 mL |
| Temperature | 40 °C |
| Reaction Time | 3 days |
| Work-up | Partition with ammonium hydroxide, water, extraction with ethyl acetate, washing with brine |
| Purification | SCX-SPE cartridge elution with methanol |
| Product | Crude mixture of title compounds, used directly in next step |
| Yield | 308 mg crude |
| Analytical Data | LCMS Rt = 0.97 min, MH+ 433 |
This copper-mediated coupling introduces heteroaryl groups onto the piperidine scaffold, facilitating the formation of complex heterocyclic frameworks.
Deprotection and Further Functionalization
| Parameter | Details |
|---|---|
| Deprotection Agent | Trifluoroacetic acid (TFA), 2 mL |
| Solvent | Dichloromethane (DCM), 2 mL |
| Temperature | 70 °C (microwave heating) |
| Reaction Time | 6 hours |
| Neutralization | Sodium bicarbonate to pH 7 |
| Extraction | Ethyl acetate, washing with brine |
| Product | Deprotected intermediates, used for further coupling or modification |
This step removes protecting groups such as Boc to expose amine functionalities for subsequent reactions.
Summary Table of Key Reaction Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Sodium hydride, DMF, 60 °C, 24h | tert-Butyl 4-[(2-chloropyrimidin-5-yl)oxy]methyl)piperidine-1-carboxylate | Moderate, purified by flash chromatography |
| 2 | Copper-mediated coupling | (2-methoxypyrimidin-5-yl)boronic acid, Cu(OAc)2, DMAP, MeCN, 40 °C, 3 days | Crude heteroaryl-substituted piperidine derivatives | Crude, used directly in next step |
| 3 | Deprotection | TFA, DCM, 70 °C, 6 h | Deprotected amine intermediates | Used for further functionalization |
Research Findings and Notes
- The use of sodium hydride in DMF at elevated temperature (60 °C) for 24 hours is effective for alkylation of piperidine derivatives with heteroaryl phenols, yielding key intermediates with good purity after chromatography.
- Copper(II) acetate catalysis in the presence of DMAP in acetonitrile under mild heating (40 °C) for extended periods (3 days) facilitates coupling of boronic acids with heterocyclic amines, enabling construction of complex heteroaryl frameworks.
- Deprotection using trifluoroacetic acid under microwave heating accelerates Boc removal, providing reactive amine intermediates for further synthetic transformations.
- Purification techniques such as flash chromatography and solid-phase extraction (SCX-SPE) are critical for isolating pure intermediates and final compounds.
- Analytical methods including LCMS and LRMS confirm molecular weights and purity at each stage.
Biological Activity
Tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate (CAS No. 1422344-42-0) is a compound of interest due to its potential biological activities. Its unique structure features a triazole moiety, which is known for various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of this compound is represented as follows:
- Molecular Formula : C16H21BrN4O2
- Molecular Weight : 381.27 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies indicate that compounds containing triazole and pyridine derivatives exhibit significant anticancer properties. For example:
- A study reported that similar triazole-containing compounds showed cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF7 (breast cancer) cells. The mechanism of action is often attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been well-documented:
- Compounds similar to tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine have shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, IC50 values for COX inhibition were reported as low as 0.04 μmol for certain derivatives .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Triazole ring + Bromine substitution | High anticancer activity |
| Compound B | Triazole + Alkyl chain | Moderate anti-inflammatory effects |
| tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine | Triazole + Piperidine | Potential dual-action (anticancer & anti-inflammatory) |
Case Study 1: Anticancer Activity
A recent experimental study evaluated the cytotoxic effects of tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could induce apoptosis via mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory models in rats, the administration of a triazole derivative led to a marked decrease in paw edema induced by carrageenan. The compound's ability to inhibit COX enzymes was confirmed through biochemical assays.
Scientific Research Applications
Structure and Composition
The compound features a complex structure that includes:
- Triazole moiety : A five-membered ring containing three nitrogen atoms, contributing to its biological activity.
- Piperidine ring : A six-membered saturated ring that enhances the compound's stability and solubility.
- tert-Butyl group : A bulky substituent that can influence the lipophilicity and overall pharmacokinetic properties.
Medicinal Chemistry
The primary application of tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate lies in its potential as a therapeutic agent. Research indicates that triazolo compounds can inhibit various biological pathways, particularly those involving receptor tyrosine kinases (RTKs).
Case Studies
- AXL Receptor Inhibition : A study highlighted that compounds similar to this compound can inhibit the AXL receptor tyrosine kinase. This inhibition is significant in treating cancers such as breast cancer and lung cancer due to the role of AXL in tumor progression and metastasis .
- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of triazolo derivatives. The presence of the triazole ring has been linked to enhanced activity against various pathogens, indicating potential uses in developing new antibiotics .
- Neuropharmacology : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further investigation in neurological disorders .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the triazole ring via cyclization reactions.
- Alkylation processes to introduce the piperidine moiety.
These synthetic pathways are crucial for optimizing yield and purity for pharmaceutical applications.
Comparison with Similar Compounds
Pyrrolidine Backbone
Compound : tert-Butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate
- Molecular Formula : C₁₅H₁₉BrN₄O₂
- Molecular Weight : 367.24 g/mol
- Key Differences : Replaces the piperidine (6-membered ring) with pyrrolidine (5-membered ring), reducing steric bulk and altering conformational flexibility.
- Applications : Used in medicinal chemistry for fragment-based drug design due to its compact structure .
Analogs with Different Substituents
Fluoro-Substituted Triazolopyridine
Compound : 4-{6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidine dihydrochloride
- Molecular Formula : C₁₁H₁₂FN₄·2HCl
- Molecular Weight : ~307.61 g/mol
- The dihydrochloride salt improves solubility for biological testing.
- Applications : Investigated as a kinase inhibitor scaffold in oncology .
Heterocycle Variants
Benzo[d]oxazol-2-one Derivative
Compound : tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate
Imidazo-Pyrrolo-Pyrazine Derivative
Compound : (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
- Molecular Formula : C₂₇H₃₀N₄O₄S
- Molecular Weight : ~530.62 g/mol
- Key Differences : Complex fused heterocycle (imidazo-pyrrolo-pyrazine) with a tosyl group, enhancing steric hindrance and metabolic stability.
- Applications : Intermediate in antiviral and anticancer agents .
Comparative Data Table
Q & A
Q. What are common synthetic routes for constructing the [1,2,4]triazolo[1,5-a]pyridine core in this compound?
The [1,2,4]triazolo[1,5-a]pyridine scaffold is typically synthesized via oxidative cyclization of N-(2-pyridyl)amidines. Oxidants like NaOCl, Pb(OAc)₄, MnO₂, or environmentally friendly alternatives like PIFA (PhI(OCOCF₃)₂) and I₂/KI are employed . For brominated derivatives such as 6-bromo-[1,2,4]triazolo[1,5-a]pyridine, bromine can be introduced either pre- or post-cyclization using brominating agents like NBS or direct substitution.
Q. How can the piperidine-1-carboxylate moiety be introduced into the structure?
The tert-butyl carbamate (Boc) group on piperidine is often introduced via a nucleophilic substitution or coupling reaction. For example, tert-butyl 4-aminopiperidine-1-carboxylate derivatives can react with brominated triazolopyridines under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) . Purification typically involves column chromatography or recrystallization from solvents like DMF or ethanol .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., triazolopyridine and piperidine signals) and the tert-butyl group (singlet at ~1.4 ppm).
- HRMS : To verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns from bromine .
- IR Spectroscopy : Peaks at ~2177 cm⁻¹ may indicate nitrile or triazole stretching, though conflicting reports require cross-validation with synthetic intermediates .
Advanced Research Questions
Q. How can regioselectivity challenges in brominating [1,2,4]triazolo[1,5-a]pyridine be addressed?
Bromination at the 6-position of the triazolopyridine ring is influenced by electronic and steric factors. Computational studies (DFT) can predict reactive sites, while directing groups (e.g., methyl or methoxy) can enhance selectivity. Experimental optimization involves screening brominating agents (e.g., Br₂, NBS) in solvents like DCM or DMF at controlled temperatures (0–25°C) .
Q. What strategies improve the stability of tert-butyl carbamates under acidic or basic conditions?
The Boc group is labile under acidic conditions (e.g., TFA or HCl). To enhance stability during synthesis:
Q. How do steric effects from the tert-butyl group influence coupling reactions with the triazolopyridine core?
The bulky tert-butyl group can hinder cross-coupling reactions (e.g., Suzuki). Mitigation strategies include:
- Using high-activity catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3).
- Increasing reaction temperatures (80–100°C) or microwave-assisted synthesis to accelerate kinetics .
- Employing electron-deficient boronic acids to enhance reactivity .
Q. What computational methods are used to predict the compound’s reactivity in medicinal chemistry applications?
- Molecular docking : To assess binding affinity with biological targets (e.g., kinases or GPCRs).
- ADMET prediction : Tools like SwissADME evaluate solubility (LogS), bioavailability, and metabolic stability. For example, the bromine atom may increase lipophilicity (cLogP ~2.5), requiring formulation adjustments .
Q. How to resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies may arise from polymorphic forms or impurities. Solutions include:
- Repetitive recrystallization from different solvents (e.g., DMF vs. ethanol).
- PXRD analysis to identify crystalline phases.
- Collaborative validation with independent labs using standardized protocols .
Methodological Considerations
- Synthetic Optimization : For scale-up, replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to improve green chemistry metrics .
- Stability Testing : Store the compound under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously, as microwave-assisted syntheses are sensitive to these variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
